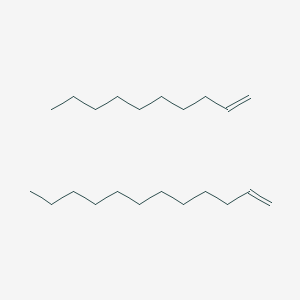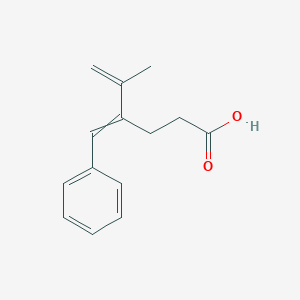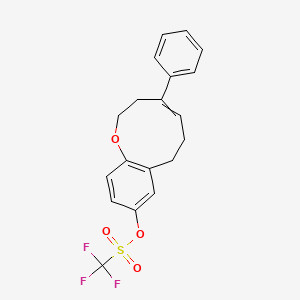
(4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxonin ring system substituted with a phenyl group and a trifluoromethanesulfonate group, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the benzoxonin ring, followed by the introduction of the phenyl group and the trifluoromethanesulfonate group. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The trifluoromethanesulfonate group is known to enhance the bioavailability and stability of pharmaceutical compounds, making it a promising candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility in chemical reactions allows for the creation of a wide range of industrial products.
Wirkmechanismus
The mechanism of action of (4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modification of proteins, enzymes, or other biomolecules, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) chloride
- (4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) bromide
- (4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) iodide
Uniqueness
Compared to similar compounds, (4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate stands out due to the presence of the trifluoromethanesulfonate group
Eigenschaften
Molekularformel |
C19H17F3O4S |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
(4-phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C19H17F3O4S/c20-19(21,22)27(23,24)26-17-9-10-18-16(13-17)8-4-7-15(11-12-25-18)14-5-2-1-3-6-14/h1-3,5-7,9-10,13H,4,8,11-12H2 |
InChI-Schlüssel |
OURANXONQYRTGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCCC(=C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





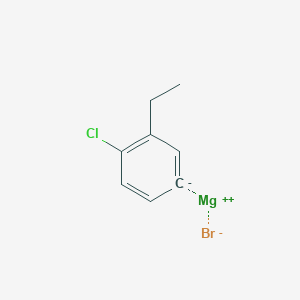

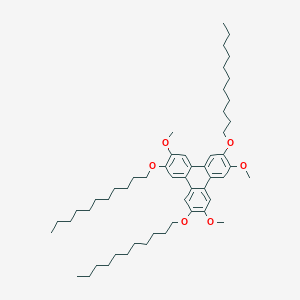
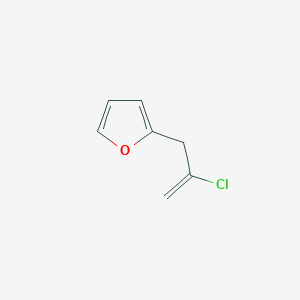
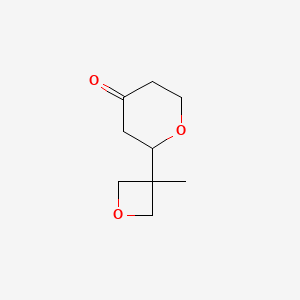
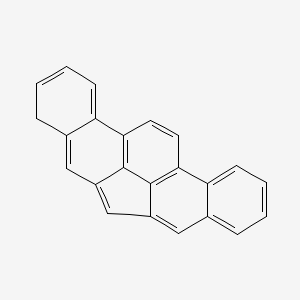

![{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)
![3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one](/img/structure/B12640634.png)
